What is the mechanism of action of ST-1006?
What is the mechanism of action of ST-1006?
An In-Depth Technical Guide to the Mechanism of Action of ST-1006
Introduction
ST-1006 is a potent and selective partial agonist for the histamine (B1213489) H4 receptor (H4R), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] The H4 receptor is primarily expressed on cells of hematopoietic origin, including eosinophils, basophils, mast cells, dendritic cells, and T cells, and plays a crucial role in modulating immune and inflammatory responses.[3][4][5][6] ST-1006 exhibits anti-inflammatory and anti-pruritic properties, making it a valuable research tool for investigating the therapeutic potential of H4R modulation in allergic and inflammatory conditions such as asthma, atopic dermatitis, and pruritus.[2][7][8]
Quantitative Data
The following tables summarize the key quantitative data reported for ST-1006.
Table 1: Receptor Binding Affinity of ST-1006
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 7.94 | Human | Radioligand Binding Assay | [7][9] |
Table 2: In Vitro Cellular Activity of ST-1006
| Assay | Cell Type | Concentration | Effect | Reference |
| Basophil Migration | Human Basophils | 10 µM | Potent induction of migration. | [7][9] |
| FcεRI-mediated Basophil Activation | Human Basophils | 0-100 µM | Suppression of CD63 and CD203c expression. | [7][9] |
| IL-12p70 Secretion Inhibition | Human Monocytes | 10 nM - 10 µM | Partial agonist activity, reducing IL-12p70 secretion by 40-70%. | [1] |
Table 3: In Vivo Activity of ST-1006
| Animal Model | Species | Administration | Dosage | Effect | Reference |
| Croton Oil-Induced Pruritus | Male CD-1 Mice | Subcutaneous | 30 mg/kg | Significant inhibition of pruritus. | [2] |
| Croton Oil-Induced Ear Edema | Male CD-1 Mice | Subcutaneous | 10-100 mg/kg | Ineffective at reducing edema. | [2] |
| Anti-inflammatory and Anti-pruritic Effects | Male CD-1 Mice | Subcutaneous | 1-100 mg/kg | Displays anti-inflammatory and anti-pruritic effects. | [7][9] |
Mechanism of Action: Signaling Pathways
ST-1006 exerts its effects by binding to and activating the histamine H4 receptor. The H4 receptor is coupled to the Gαi/o family of G-proteins.[10] Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits, initiating downstream signaling cascades.
Gαi/o-Mediated Pathway
The primary signaling pathway initiated by the Gαi/o subunit is the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of protein kinase A (PKA).[7][9]
Gβγ-Mediated Pathway
The Gβγ subunit released upon H4R activation can modulate the activity of several effector proteins:
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Phospholipase C (PLC): Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and this increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). This pathway is involved in actin polymerization, which is essential for cell shape change and chemotaxis.[5]
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G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit can directly bind to and activate GIRK channels, leading to potassium efflux and hyperpolarization of the cell membrane.[9][10]
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the characterization of ST-1006. Note that the exact conditions for the experiments with ST-1006 may have varied.
Receptor Binding Affinity Assay (Radioligand Displacement)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
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Materials:
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Cell membranes expressing the human histamine H4 receptor.
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Radioligand (e.g., [³H]-Histamine or [³H]-JNJ 7777120).
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ST-1006 at various concentrations.
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Scintillation cocktail and vials.
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Microplate scintillation counter.
-
-
Procedure:
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In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of ST-1006.
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For non-specific binding control wells, add a high concentration of a known H4R ligand (e.g., unlabeled histamine or JNJ 7777120).
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Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
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Quantify the radioactivity on the filters using a microplate scintillation counter.
-
-
Data Analysis:
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Calculate the percentage of specific binding at each concentration of ST-1006.
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Plot the percentage of specific binding against the log concentration of ST-1006.
-
Determine the IC50 value (the concentration of ST-1006 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
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Calculate the Ki value (an indicator of binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Basophil Migration Assay (Modified Boyden Chamber)
This assay assesses the chemotactic effect of ST-1006 on basophils.
-
Materials:
-
Isolated human basophils.
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Modified Boyden chamber with a microporous membrane (e.g., 5 µm pore size).
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).
-
ST-1006 at various concentrations.
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Chemoattractant control (e.g., C5a).
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Staining solution (e.g., Diff-Quik).
-
-
Procedure:
-
Place the chemotaxis buffer containing ST-1006 or control in the lower wells of the Boyden chamber.
-
Place the porous membrane over the lower wells.
-
Add the isolated basophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.
-
After incubation, remove the membrane, wipe off the non-migrated cells from the upper surface, and fix and stain the migrated cells on the lower surface.
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Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Express the results as the mean number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the buffer control).
-
Basophil Activation Assay (Flow Cytometry)
This assay measures the effect of ST-1006 on the expression of basophil activation markers.
-
Materials:
-
Human whole blood or isolated basophils.
-
Activation buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺).
-
ST-1006 at various concentrations.
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Activating agent (e.g., anti-FcεRI antibody).
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Fluorochrome-conjugated antibodies against basophil identification markers (e.g., anti-CCR3, anti-CD123) and activation markers (e.g., anti-CD63, anti-CD203c).
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Fixation and permeabilization buffers (if needed).
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Flow cytometer.
-
-
Procedure:
-
Pre-incubate the blood or isolated basophils with ST-1006 or buffer control for a short period (e.g., 15 minutes) at 37°C.
-
Add the activating agent (e.g., anti-FcεRI) and incubate for a further 15-30 minutes at 37°C.
-
Stop the reaction by adding cold buffer.
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Stain the cells with the cocktail of fluorochrome-conjugated antibodies in the dark on ice.
-
Lyse the red blood cells if using whole blood.
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Wash and resuspend the cells in buffer for flow cytometry analysis.
-
-
Data Analysis:
-
Gate on the basophil population using the identification markers.
-
Quantify the percentage of basophils expressing the activation markers (e.g., CD63+) and/or the mean fluorescence intensity (MFI) of the markers.
-
Compare the results from ST-1006-treated samples to the control samples.
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Croton Oil-Induced Pruritus Model in Mice
This in vivo model assesses the anti-pruritic effect of ST-1006.
-
Materials:
-
Male CD-1 mice.
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ST-1006 dissolved in a suitable vehicle.
-
Croton oil solution (e.g., 1% in acetone).
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Observation chambers.
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-
Procedure:
-
Administer ST-1006 or vehicle to the mice via subcutaneous injection.
-
After a set pre-treatment time (e.g., 30 minutes), topically apply a small volume of croton oil solution to the rostral back or nape of the neck of the mice.
-
Immediately place the mice individually into observation chambers.
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Videotape or directly observe the mice for a defined period (e.g., 30-60 minutes).
-
Count the number of scratching bouts directed towards the application site.
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-
Data Analysis:
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Compare the mean number of scratches in the ST-1006-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
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Conclusion
ST-1006 is a valuable pharmacological tool that acts as a potent partial agonist at the histamine H4 receptor. Its mechanism of action involves the modulation of Gαi/o-mediated signaling pathways, leading to a range of cellular effects, including the induction of immune cell migration and the suppression of certain activation events. In vivo, ST-1006 has demonstrated anti-pruritic effects, highlighting the potential of targeting the H4 receptor for the treatment of inflammatory and allergic conditions. The experimental protocols outlined provide a framework for the further investigation of ST-1006 and other H4 receptor ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. Oleic acid exhibits an expressive anti-inflammatory effect in croton oil-induced irritant contact dermatitis without the occurrence of toxicological effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human basophil chemotaxis and activation are regulated via the histamine H4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
